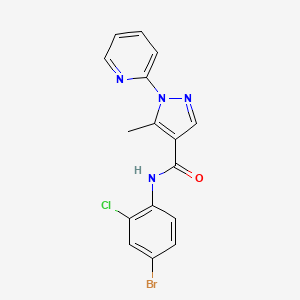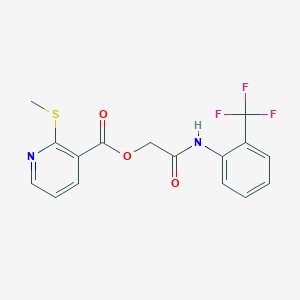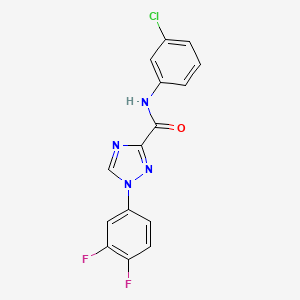![molecular formula C9H9N5 B15281805 8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-(methyl(phenyl)sulfonyl)acrylonitriles with 2-chloroethyl isocyanate or 3-chloropropyl isocyanate in boiling 1,4-dioxane . This reaction yields the desired heterocyclic compound with a sulfonyl group in position 8.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methyl-2-substituted-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrimido[4,5-d]pyrimidine-diones
Uniqueness
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and its potential anti-inflammatory and cytotoxic activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H9N5 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
5-methyl-4,6,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,4,9,11-pentaene |
InChI |
InChI=1S/C9H9N5/c1-6-11-3-8-7-2-10-4-12-9(7)13-5-14(6)8/h2-4H,5H2,1H3,(H,10,12,13) |
Clave InChI |
OLVKWRWEUNKFAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2N1CNC3=NC=NC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)

![2H,3H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B15281742.png)
![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281749.png)
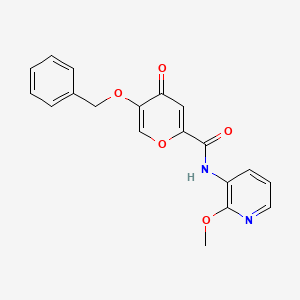
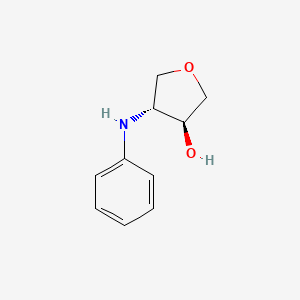
![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
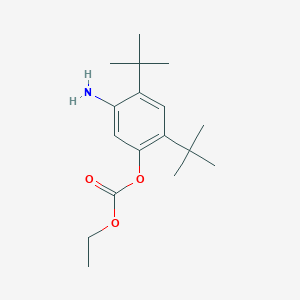
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
